3-bromo-1H-indole-6-carbonitrile
Overview
Description
3-bromo-1H-indole-6-carbonitrile: is a chemical compound belonging to the indole family, characterized by a bromine atom at the third position and a nitrile group at the sixth position on the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include 3-bromo-1h-indole-6-carbonitrile, have been found to bind with high affinity to multiple receptors . These compounds have shown a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against certain viruses . The interaction of these compounds with their targets leads to changes that result in their biological activity.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . For example, some indole derivatives have been found to inhibit the replication of certain viruses, affecting the viral life cycle .
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that the compound’s action would result in a range of molecular and cellular effects corresponding to its specific biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1H-indole-6-carbonitrile typically involves the bromination of 1H-indole-6-carbonitrile. This can be achieved through electrophilic substitution reactions using bromine or bromine-containing reagents under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-bromo-1H-indole-6-carbonitrile can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indole ring.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted indole derivatives can be formed.
Oxidation Products: Oxidized forms of the indole ring, such as indole-3-carboxylic acid.
Reduction Products: Reduced forms, such as indoline derivatives.
Scientific Research Applications
Chemistry: 3-bromo-1H-indole-6-carbonitrile is used as a building block in organic synthesis, particularly in the synthesis of complex indole derivatives. It serves as a precursor for various functionalized indoles .
Biology and Medicine: Indole derivatives, including this compound, have shown potential in biological applications such as antiviral, anticancer, and antimicrobial activities. They are investigated for their ability to interact with biological targets and pathways .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. It is also utilized in the synthesis of agrochemicals and other industrial chemicals .
Comparison with Similar Compounds
- 3-bromo-1H-indole-2-carbonitrile
- 3-bromo-1H-indole-5-carbonitrile
- 3-bromo-1H-indole-7-carbonitrile
Comparison: While all these compounds share the indole core structure with a bromine atom, their biological activities and chemical reactivity can vary based on the position of the nitrile group. 3-bromo-1H-indole-6-carbonitrile is unique due to its specific substitution pattern, which influences its interaction with biological targets and its synthetic utility .
Properties
IUPAC Name |
3-bromo-1H-indole-6-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-8-5-12-9-3-6(4-11)1-2-7(8)9/h1-3,5,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSWUPGDEJKIDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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